An In-depth Technical Guide to Methyl 3-bromo-4-formylbenzoate: Synthesis and Properties
An In-depth Technical Guide to Methyl 3-bromo-4-formylbenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the development of therapeutic agents.
Chemical and Physical Properties
Methyl 3-bromo-4-formylbenzoate is a substituted aromatic compound with the chemical formula C₉H₇BrO₃. It presents as an off-white or faint yellow crystalline solid. A summary of its key quantitative properties is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 243.05 g/mol | [1] |
| Melting Point | 76.8-77.6 °C | |
| Boiling Point (Predicted) | 326.0 ± 27.0 °C | |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | |
| CAS Number | 90484-53-0 | [1] |
Synthesis of Methyl 3-bromo-4-formylbenzoate
The synthesis of Methyl 3-bromo-4-formylbenzoate can be achieved through various synthetic routes. One documented method involves the hydrolysis of a dibromomethyl precursor. An alternative conceptual pathway involves the direct bromination of methyl 4-formylbenzoate.
Experimental Protocol: Synthesis from Methyl 3-bromo-4-(dibromomethyl)benzoate
This protocol details the synthesis of Methyl 3-bromo-4-formylbenzoate from its dibromomethyl precursor.
Materials:
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Methyl 3-bromo-4-(dibromomethyl)benzoate
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Acetone
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Silver nitrate (AgNO₃)
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Water
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Ethyl acetate
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Brine
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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A solution of methyl 3-bromo-4-(dibromomethyl)benzoate (e.g., 32.0 g, 65.3 mmol) is prepared in acetone (400 mL).
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To this solution, silver nitrate (33.3 g, 196 mmol) and water (100 mL) are added.
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The reaction mixture is stirred at room temperature for 1 hour, protected from light.
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Upon completion of the reaction, the precipitated silver salt is removed by filtration.
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The filtrate is diluted with ethyl acetate and washed sequentially with brine, saturated sodium bicarbonate solution, and water.
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The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane as the eluent.
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This process yields Methyl 3-bromo-4-formylbenzoate as a white solid (e.g., 12.9 g, 52.0 mmol, 80% yield).
Characterization:
The structure of the resulting product can be confirmed by ¹H NMR and LC/MS analysis. The expected ¹H NMR spectrum (400 MHz, DMSO-d6) would show signals at δ 10.26 (s, 1H), 8.23 (s, 1H), 8.08 (d, J = 8.1 Hz, 1H), 7.97 (d, J = 8.0 Hz, 1H), and 3.91 (s, 3H). The LC/MS (m/z) should show a peak at 243 (M+1).
Conceptual Synthetic Pathway: Direct Bromination
A plausible alternative synthesis involves the direct bromination of methyl 4-formylbenzoate. This would be a two-step process starting from the commercially available p-formylbenzoic acid.
Step 1: Esterification of p-Formylbenzoic Acid
p-Formylbenzoic acid can be esterified to methyl 4-formylbenzoate using standard methods, such as Fischer esterification with methanol in the presence of an acid catalyst.
Step 2: Electrophilic Aromatic Bromination
The resulting methyl 4-formylbenzoate could then undergo electrophilic aromatic bromination. The formyl and methyl ester groups are meta-directing; therefore, direct bromination would likely require specific catalysts and reaction conditions to achieve the desired 3-bromo substitution pattern.
Applications in Drug Development
Substituted benzaldehydes, such as Methyl 3-bromo-4-formylbenzoate, are valuable precursors in the synthesis of various bioactive molecules. For instance, the analogous methyl 4-formylbenzoate is a key starting material in the synthesis of novel 4-(arylaminomethyl)benzamide derivatives, which have been investigated as potential tyrosine kinase inhibitors.
The following diagram illustrates a logical workflow for the synthesis of a potential tyrosine kinase inhibitor, adapting a known synthetic route to incorporate Methyl 3-bromo-4-formylbenzoate. This highlights its utility as a building block in medicinal chemistry.
This workflow demonstrates how the aldehyde functional group of Methyl 3-bromo-4-formylbenzoate can be transformed via reductive amination, followed by amidation of the ester group to generate a complex, potentially bioactive molecule. The bromine atom on the aromatic ring also provides a handle for further synthetic modifications, such as cross-coupling reactions, to create a diverse library of compounds for drug discovery.
Safety Information
Methyl 3-bromo-4-formylbenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-bromo-4-formylbenzoate is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for the creation of complex molecules with potential therapeutic applications. The synthetic protocol and conceptual pathways outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.
